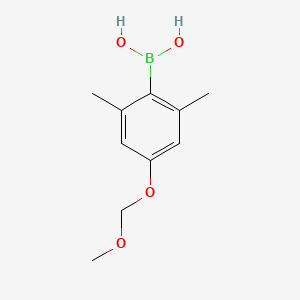
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid
Descripción general
Descripción
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid, also known as 4-MMPBA, is an organic compound belonging to the family of boronic acids. It is a white, crystalline solid with a melting point of 118-120°C and a molecular formula of C10H14BO3. It is an important reagent in organic synthesis and has a wide range of potential applications in the laboratory. 4-MMPBA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the synthesis of a variety of organic compounds.
Aplicaciones Científicas De Investigación
Formation of Tetraarylpentaborates : Research by Nishihara, Nara, and Osakada (2002) in "Inorganic Chemistry" details the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of (4-methoxyphenyl)boronic acid and (2,6-dimethylphenyl)boronic acid. These complexes undergo hydrolysis to yield specific products (Nishihara, Nara, & Osakada, 2002).
Supramolecular Assemblies : Pedireddi and Seethalekshmi (2004) demonstrated the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids in "Tetrahedron Letters". These assemblies were formed due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).
Novel Boronic Acid Structures : Cyrański et al. (2012) in "CrystEngComm" focused on designing novel boronic acids with monomeric structures for crystal engineering, analyzing the structures of various ortho-alkoxyphenylboronic acids (Cyrański et al., 2012).
Synthesis Improvement of Alkyl-Phenylboronic Acids : Deng et al. (2009) in "Journal of Biomedical Nanotechnology" studied the synthesis of different alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, and proposed an optimized "one-pot" method for their synthesis (Deng et al., 2009).
Palladium Complexes and Cytotoxic Studies : Faghih et al. (2018) in "Inorganica Chimica Acta" synthesized palladium complexes using ligands derived from ortho-vanillin, including 2,6-dimethylphenyl. They assessed the cytotoxic effect of these complexes on cancerous cell lines (Faghih et al., 2018).
Conductance Studies in Chemical Reactions : Barczyński and Szafran (1994) conducted conductance studies involving 4-methoxy-2,6-dimethylpyridine N-oxide and trifluoroacetic acid in nitrobenzene. This study in the "Journal of the Chemical Society, Faraday Transactions" is vital for understanding the conductance behavior of acid–base complexes (Barczyński & Szafran, 1994).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds, which can facilitate their absorption and distribution .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
The action, efficacy, and stability of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of reversible covalent bonds between boronic acids and their targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of boronic acids .
Propiedades
IUPAC Name |
[4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7-4-9(15-6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMSKWLTRGLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)
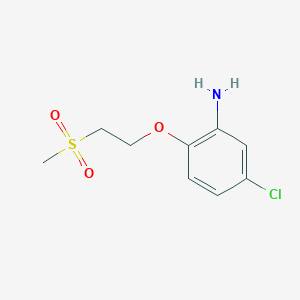
![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)
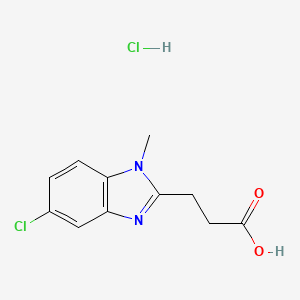
![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)
![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)
![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)
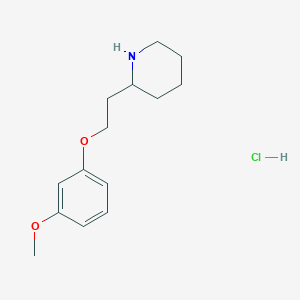
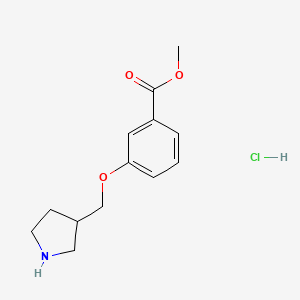



![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)